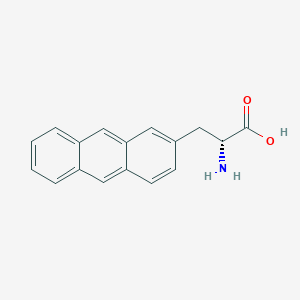

(2R)-2-Amino-3-(2-anthryl)propanoic acid

Description

Significance of Non-Canonical Amino Acids in Contemporary Chemical Research

Non-canonical amino acids have become indispensable tools in modern chemical research. Their incorporation into peptides and proteins can confer novel structural and functional properties. Researchers utilize ncAAs to:

Probe Protein Structure and Function: Introducing ncAAs with specific spectroscopic or reactive properties at defined sites allows for detailed investigation of protein folding, dynamics, and interactions.

Enhance Therapeutic Properties: The inclusion of ncAAs can improve the stability, bioavailability, and efficacy of peptide-based drugs.

Develop Novel Biomaterials: The unique side chains of ncAAs can be used to create new polymers and materials with tailored properties.

The ability to expand the genetic code to include ncAAs has further revolutionized this field, enabling the site-specific incorporation of these building blocks into proteins in living organisms.

The Anthracene (B1667546) Fluorophore: Structural Attributes and Photophysical Relevance in Molecular Design

Anthracene, a polycyclic aromatic hydrocarbon, is a well-characterized fluorophore with distinctive photophysical properties. Its rigid, planar structure, composed of three fused benzene (B151609) rings, gives rise to strong UV absorption and blue fluorescence emission. nih.govmdpi.com

Key attributes of the anthracene fluorophore relevant to molecular design include:

High Fluorescence Quantum Yield: Anthracene and many of its derivatives are efficient emitters of light.

Sensitivity to Local Environment: The fluorescence emission of anthracene can be influenced by the polarity of its surroundings, making it a useful environmental probe.

Long Fluorescence Lifetime: The excited state of anthracene has a sufficiently long lifetime to be sensitive to dynamic quenching processes.

Potential for Photoinduced Electron Transfer (PET): The electron-rich nature of the anthracene ring system allows it to participate in PET processes, which can be exploited in the design of fluorescent sensors.

These properties make anthracene an attractive moiety to incorporate into molecular probes and functional materials. nih.govmdpi.com

Conceptual Framework of (2R)-2-Amino-3-(2-anthryl)propanoic Acid as a Chiral Fluorescent Building Block

This compound, also known as (R)-2-anthrylalanine, combines three key features in a single molecule:

A Chiral Center: The α-carbon of the amino acid has a defined (R)-stereochemistry. This is crucial for applications in stereoselective synthesis and for studying chiral recognition in biological systems.

An Amino Acid Scaffold: This allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

A Fluorescent Anthracene Moiety: The 2-anthryl group serves as a fluorescent reporter, enabling the resulting peptides and proteins to be studied using fluorescence spectroscopy.

This unique combination of properties makes this compound a powerful building block for creating peptides with built-in fluorescent probes. These fluorescently labeled peptides can be used to investigate peptide-protein interactions, enzyme activity, and protein folding without the need for external fluorescent labels, which can often perturb the system under study.

Research Landscape and Interdisciplinary Scope

The research landscape for anthracene-derived non-canonical amino acids is highly interdisciplinary, spanning organic synthesis, biochemistry, biophysics, and materials science. Key areas of investigation include:

Enantioselective Synthesis: Developing efficient and stereoselective methods for the synthesis of chiral amino acids like the (2R)-isomer is a significant focus of organic chemistry. nih.gov

Peptide and Protein Chemistry: Incorporating these fluorescent amino acids into peptides and proteins to study their structure and function is a major application in chemical biology.

Fluorescence Spectroscopy and Imaging: Utilizing the photophysical properties of the anthracene moiety to develop new sensors and imaging agents is a key area of research in biophysics and materials science.

Drug Discovery: The unique properties of these compounds are being explored for the development of new therapeutic and diagnostic agents. frontiersin.orgresearchgate.net

The continued development and application of compounds like this compound are expected to lead to significant advances across these diverse scientific fields.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Solid |

| Chirality | (2R) |

| Functional Groups | Amino group, Carboxylic acid, Anthracene |

Table 2: Spectroscopic Data for the Anthracene Fluorophore

| Spectroscopic Property | Typical Range for Anthracene Derivatives |

| Absorption Maximum (λ_abs) | 350-400 nm |

| Emission Maximum (λ_em) | 400-450 nm |

| Molar Extinction Coefficient (ε) | ~5,000-10,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | 0.2-0.4 in non-polar solvents |

| Fluorescence Lifetime (τ_f) | 4-10 ns |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Amino 3 2 Anthryl Propanoic Acid and Its Enantiomers

Chiral Synthesis Approaches

The direct synthesis of the desired (2R)-enantiomer requires sophisticated asymmetric strategies to control the stereochemistry at the α-carbon. These methods often employ chiral auxiliaries, enzymatic processes, or enantioselective catalysts.

Asymmetric Synthesis via Diels-Alder Reactions and Chiral Auxiliary Strategies

One conceptual approach to establishing the stereochemistry of amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, and are subsequently removed. While direct application to (2R)-2-Amino-3-(2-anthryl)propanoic acid is not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are well-established. For instance, a chiral glycine (B1666218) enolate equivalent, derivatized with a chiral auxiliary, could be alkylated with a suitable 2-anthrylmethyl halide.

A hypothetical Diels-Alder approach could be envisioned for the construction of a precursor to the anthracene (B1667546) moiety, although this is a less direct strategy for this specific target. More commonly, chiral auxiliaries are used in alkylation reactions. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, can be acylated with a protected glycine derivative. Deprotonation of this intermediate would generate a chiral nucleophile that could then be reacted with 2-(bromomethyl)anthracene (B8678882). Subsequent cleavage of the auxiliary would yield the desired amino acid with a high degree of enantiomeric purity. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate.

| Step | Description | Key Reagents | Typical Diastereomeric Excess (d.e.) |

| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, n-Butyllithium, Bromoacetyl bromide | N/A |

| 2 | Alkylation | Lithium diisopropylamide (LDA), 2-(bromomethyl)anthracene | >95% |

| 3 | Auxiliary Cleavage | Lithium hydroxide, Hydrogen peroxide | N/A |

Chemoenzymatic and Enzymatic Asymmetric Synthesis for Stereoselective Production

Enzymatic and chemoenzymatic methods offer a powerful and environmentally benign alternative for the synthesis of chiral amino acids. sigmaaldrich.com These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds.

One of the most common enzymatic approaches is the reductive amination of a corresponding α-keto acid. nih.gov In this case, 3-(2-anthryl)-2-oxopropanoic acid would be the required precursor. This keto acid could be subjected to the action of an amino acid dehydrogenase or a transaminase (aminotransferase) to introduce the amino group stereoselectively. Transaminases, in particular, are versatile enzymes that catalyze the transfer of an amino group from a donor molecule (such as L-alanine or L-aspartate) to a keto acid acceptor. nih.gov By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of the amino acid can be produced with high enantiomeric excess (e.e.). nih.gov

Another enzymatic strategy is the resolution of a racemic mixture of the amino acid or a derivative. For example, a racemic mixture of N-acetyl-2-amino-3-(2-anthryl)propanoic acid could be treated with an aminoacylase. These enzymes selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. libretexts.org While this method yields the L-enantiomer, it is a common strategy for obtaining optically active amino acids.

| Enzymatic Method | Substrate | Enzyme Class | Product | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Reductive Amination | 3-(2-anthryl)-2-oxopropanoic acid | Transaminase | This compound | >99% |

| Kinetic Resolution | Racemic N-acetyl-2-amino-3-(2-anthryl)propanoic acid | Aminoacylase | L-2-Amino-3-(2-anthryl)propanoic acid and D-N-acetyl-2-amino-3-(2-anthryl)propanoic acid | >99% |

Enantioselective Catalytic Methods in Anthracene Amino Acid Synthesis

Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of α-amino acids, catalytic asymmetric hydrogenation of a dehydroamino acid precursor is a well-established method. A suitable precursor, such as (Z)-2-acetamido-3-(2-anthryl)acrylic acid, could be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP). This method can provide high enantioselectivities for a wide range of amino acids. The choice of catalyst and reaction conditions is crucial for achieving high e.e. for the desired (2R)-enantiomer.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Anthracene Moiety Introduction

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they can be employed to introduce the anthracene moiety onto a suitable amino acid scaffold. The Suzuki-Miyaura coupling is a particularly versatile reaction that involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

In a potential synthetic route, a protected dehydroalanine (B155165) derivative bearing a leaving group at the β-position (e.g., a triflate or halide) could be coupled with 2-anthrylboronic acid. This would construct the carbon skeleton of the target molecule. Subsequent asymmetric hydrogenation, as described in the previous section, would then establish the chiral center.

Alternatively, a protected glycine derivative could be coupled with a 2-haloanthracene, although this approach is less common for the synthesis of β-aryl-α-amino acids. The Suzuki-Miyaura reaction is generally favored for its mild reaction conditions and tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| β-halo-dehydroalanine derivative | 2-Anthrylboronic acid | Pd(PPh₃)₄, base | Dehydro-β-(2-anthryl)alanine derivative |

| Protected glycine derivative | 2-Bromoanthracene | Palladium catalyst, phosphine ligand, base | Protected 2-amino-3-(2-anthryl)propanoic acid derivative (racemic) |

Functional Group Interconversion and Derivatization Strategies for Structural Modification

Functional group interconversion and derivatization are key strategies in multi-step organic synthesis. In the context of synthesizing this compound, these strategies can be used to prepare necessary precursors or to modify intermediates.

For example, a common precursor for the synthesis of β-aryl-α-amino acids is the corresponding β-aryl-α-keto acid. This can be synthesized from 2-anthraldehyde through an Erlenmeyer-Azlactone synthesis, followed by hydrolysis. The resulting α,β-unsaturated acid can then be converted to the α-keto acid.

Another strategy involves the nucleophilic substitution of a suitable starting material. For instance, 2-(bromomethyl)anthracene can be reacted with a protected glycine enolate equivalent. This introduces the anthracene moiety and forms the carbon backbone of the amino acid in a single step.

The amino and carboxylic acid groups themselves are often protected during the synthesis to prevent unwanted side reactions. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the carboxylic acid is often protected as a methyl or ethyl ester. These protecting groups can be removed in the final steps of the synthesis.

Chromatographic and Other Resolution Techniques for Enantiomeric Purification

When a racemic mixture of 2-amino-3-(2-anthryl)propanoic acid is synthesized, it must be resolved into its constituent enantiomers to obtain the pure (2R)-form. Chromatographic techniques are among the most powerful methods for enantiomeric separation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative-scale resolution of enantiomers. sigmaaldrich.com This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. sigmaaldrich.com For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), cyclodextrins, or chiral crown ethers are often effective. sigmaaldrich.comchromatographytoday.com The choice of mobile phase is also critical for achieving good separation. sigmaaldrich.com

Another resolution technique involves the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the salt with an acid or base to remove the resolving agent.

Enzymatic resolution, as mentioned in section 2.1.2, is also a highly effective method for enantiomeric purification. libretexts.org

| Resolution Technique | Principle | Typical Chiral Selector/Reagent |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase | Teicoplanin, Vancomycin, Cyclodextrin-based CSPs |

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities | Tartaric acid, Brucine, (R)-(-)-Mandelic acid |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer | Aminoacylase, Lipase |

Molecular Interactions and Supramolecular Assemblies of 2r 2 Amino 3 2 Anthryl Propanoic Acid

Non-Covalent Interactions

The behavior of (2R)-2-Amino-3-(2-anthryl)propanoic acid in both solution and the solid state is governed by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. These non-covalent forces dictate the molecule's conformation and its propensity to form larger, ordered structures.

The amino acid portion of the molecule, consisting of a primary amine (-NH₂) and a carboxylic acid (-COOH), provides the primary sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and robust hydrogen-bonding networks. In the solid state, amino acids typically form zwitterions, where the carboxylic acid protonates the amine, resulting in -NH₃⁺ and -COO⁻ moieties. This charge separation enhances the strength of the resulting hydrogen bonds.

The large, electron-rich anthracene (B1667546) group is the defining feature of this amino acid and plays a critical role in its supramolecular chemistry through π-π stacking and hydrophobic interactions. The planar nature of the anthracene rings allows them to stack on top of one another, an interaction driven by a combination of van der Waals forces and electrostatic interactions between the π-electron clouds.

There are several geometries for π-π stacking, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The specific arrangement is influenced by the electronic nature of the aromatic rings and steric factors. In concentrated solutions or the solid state, these interactions are a primary driving force for self-assembly, leading to the formation of ordered aggregates. The hydrophobic nature of the anthracene moiety also promotes aggregation in aqueous environments, as the molecules arrange themselves to minimize contact between the nonpolar aromatic surfaces and water. Studies on other anthracene derivatives have shown that π-π stacking is a key factor in the formation of aggregates and can influence the photophysical properties of the material. mdpi.com

| Interaction Type | Interacting Groups | Typical Geometry | Role in Supramolecular Assembly |

| Hydrogen Bonding | Amino (-NH₂) and Carboxyl (-COOH) groups | Directional, linear | Formation of chains, sheets, and 3D networks |

| π-π Stacking | Anthracene rings | Face-to-face, parallel-displaced, T-shaped | Drives aggregation and ordering of molecules |

| Hydrophobic Interactions | Anthracene rings | Non-directional | Promotes aggregation in aqueous media |

Host-Guest Chemistry with Macrocyclic and Cage Molecules

The anthracene moiety of this compound can act as a guest that binds within the cavities of various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov The hydrophobic interior of these macrocycles provides a favorable environment for the nonpolar anthracene group, leading to the formation of stable host-guest complexes in aqueous solutions. rsc.org This encapsulation can significantly alter the physicochemical properties of the amino acid, such as its solubility and fluorescence.

The binding affinity of the host-guest complex is determined by the size and shape complementarity between the host cavity and the anthracene guest, as well as the strength of the non-covalent interactions (hydrophobic, van der Waals, and sometimes hydrogen bonding) between them. While specific studies on the host-guest chemistry of this compound are limited, the known interactions of other anthracene derivatives with macrocycles suggest a high potential for forming such complexes.

Self-Assembly Phenomena and Nanostructure Formation

The amphiphilic nature of this compound, arising from the hydrophilic amino acid head group and the hydrophobic anthracene tail, makes it a prime candidate for self-assembly into a variety of nanostructures. In aqueous solutions, these molecules can spontaneously organize to minimize unfavorable interactions between the hydrophobic anthracene and water, leading to the formation of micelles, vesicles, or nanofibers.

Research on closely related N-terminal anthracene-modified amino acids has demonstrated their ability to form supramolecular hydrogels. rsc.orgrsc.orgnih.gov This process is driven by a combination of hydrogen bonding between the amino acid functionalities and π-π stacking of the anthracene units. researchgate.netnih.gov The resulting hydrogels are composed of a three-dimensional network of self-assembled nanofibers that entrap large amounts of water. The properties of these gels can be tuned by altering factors such as pH, temperature, or the presence of salts, which affect the balance of non-covalent interactions. rsc.org

Chiral Recognition Principles and Enantiodiscrimination Studies

The inherent chirality of this compound, originating from the stereocenter at the α-carbon, is a key feature that can be exploited in chiral recognition. This involves the differential interaction of the R-enantiomer with other chiral molecules, leading to the discrimination between enantiomers.

Chiral recognition can occur through various mechanisms, often involving the formation of transient diastereomeric complexes stabilized by a combination of non-covalent interactions. For chiral discrimination to be effective, a minimum of three points of interaction between the chiral selector and the analyte is generally required (the three-point interaction model).

In the context of this compound, these interactions could involve:

Hydrogen bonding with the amino and carboxyl groups.

π-π stacking with the anthracene moiety.

Steric hindrance that favors the binding of one enantiomer over the other.

Fluorescent anthracene derivatives have been successfully employed as chiral sensors for amino acids. These sensors typically contain a chiral recognition site and an anthracene fluorophore. The binding of a chiral amino acid to the sensor can lead to changes in the fluorescence signal, allowing for the quantification of the enantiomeric excess. While specific studies on the use of this compound for chiral recognition are not widely reported, the principles established with other chiral anthracene compounds are directly applicable. rsc.org

Application as Chiral Solvating Agents (CSAs) in NMR Spectroscopy

The ability to differentiate between enantiomers in solution is a fundamental challenge in chemistry. Chiral Solvating Agents (CSAs) are chiral compounds that interact with a racemic mixture to form transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in NMR spectroscopy, allowing for the quantification of each enantiomer.

This compound has been investigated as a CSA due to its potential for multiple points of interaction, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with analyte molecules. The large aromatic surface of the anthryl group can induce significant anisotropic effects in the NMR spectrum of the analyte, leading to a noticeable separation of signals for the two enantiomers.

Detailed research findings on the application of this compound as a CSA are limited in publicly accessible literature. However, the general principles of chiral recognition using amino acid-based CSAs are well-established. For a CSA to be effective, the interactions between the CSA and the two enantiomers of the analyte must be sufficiently different to produce observable non-equivalence in their NMR spectra. The magnitude of this chemical shift difference (Δδ) is a key measure of the CSA's efficacy.

Table 1: Hypothetical NMR Chemical Shift Differences (Δδ) for a Racemic Analyte in the Presence of this compound as a Chiral Solvating Agent

| Analyte Proton | Chemical Shift (δ) of R-enantiomer (ppm) | Chemical Shift (δ) of S-enantiomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| H-a | 7.25 | 7.28 | 0.03 |

| H-b | 5.40 | 5.45 | 0.05 |

| H-c | 3.10 | 3.12 | 0.02 |

Development of Chiral Stationary Phases (CSPs) for Chromatographic Separations

Chiral chromatography is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereoselectively with the components of a racemic mixture. Amino acids and their derivatives are frequently employed in the synthesis of CSPs due to their inherent chirality and the presence of functional groups that can be readily modified and bonded to a solid support, such as silica (B1680970) gel.

The incorporation of this compound into a stationary phase can create a chiral environment that facilitates the differential retention of enantiomers. The separation mechanism of such a CSP would rely on a combination of intermolecular interactions, including:

π-π Interactions: The electron-rich anthryl group can engage in strong π-π stacking with aromatic analytes.

Hydrogen Bonding: The amino and carboxylic acid groups provide sites for hydrogen bond donor and acceptor interactions.

Steric Hindrance: The bulky nature of the anthryl group can lead to steric repulsion, which can differ for the two enantiomers of an analyte as they approach the chiral selector.

The effectiveness of a CSP is typically evaluated by its ability to separate a pair of enantiomers, which is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in the retention times of the two enantiomers.

Table 2: Hypothetical Chromatographic Separation Data for a Racemic Analyte on a CSP Derived from this compound

| Analyte | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |

| Racemic Amide | 10.5 | 12.2 | 1.16 | 1.8 |

| Racemic Ester | 8.3 | 9.1 | 1.10 | 1.5 |

| Racemic Alcohol | 15.1 | 17.5 | 1.16 | 2.0 |

Note: This table presents hypothetical data to illustrate the potential performance of a CSP based on this compound. Specific experimental data from the searched literature is not available.

While detailed experimental studies specifically focusing on this compound for these applications are not widely reported in the available literature, the structural characteristics of this compound strongly suggest its potential as a valuable tool in the ongoing development of new and efficient methods for chiral recognition and separation. Further research in this area would be beneficial to fully elucidate its capabilities and expand the toolkit available to chemists for enantioselective analysis.

Applications As Molecular Probes and Chemo/biosensors

Development of Fluorescent Probes for Specific Analytes

Searches for the development of fluorescent probes based on (2R)-2-Amino-3-(2-anthryl)propanoic acid for the detection of specific analytes did not yield any relevant results.

Metal Ion Sensing Mechanisms (e.g., Chromium (III) ions)

There is no specific information available in the scientific literature detailing the use of this compound for the sensing of metal ions, including Chromium (III). While anthracene (B1667546) derivatives have been explored as fluorescent chemosensors for various metal ions, no studies were found that specifically utilize this compound.

Anion Recognition and Sensing Architectures

Detection of Small Molecules and Environmental Contaminants (e.g., water)

The use of this compound for the detection of small molecules or environmental contaminants such as water is not documented in the reviewed literature.

Design and Operational Principles of "Turn-On" and Ratiometric Fluorescent Sensors

There is no information available on the design and operational principles of "turn-on" or ratiometric fluorescent sensors that specifically incorporate this compound.

Chemodosimeter Design for Irreversible Sensing Reactions

No studies were found that discuss the design or application of chemodosimeters based on this compound for irreversible sensing reactions.

Bioconjugation and Genetic Code Expansion Studies Involving 2r 2 Amino 3 2 Anthryl Propanoic Acid

Applications in Protein Structure, Dynamics, and Interaction Studies

The incorporation of fluorescent amino acids like (2R)-2-Amino-3-(2-anthryl)propanoic acid provides a minimally invasive method to probe the intricate workings of proteins. Unlike larger fluorescent protein tags (e.g., GFP), the smaller size of ncAAs is less likely to perturb the native structure and function of the protein under investigation. researchgate.net

FRET-Based Proximity Sensing in Macromolecular Complexes

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances and detecting changes in proximity between two fluorescent molecules, a donor and an acceptor. nih.gov FRET is highly sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, making it an effective "molecular ruler." elifesciences.org

By genetically encoding a fluorescent amino acid such as this compound at a specific site in one protein and another fluorescent probe (either another ncAA or a chemically attached dye) at a specific site in an interacting protein, the formation and dynamics of macromolecular complexes can be monitored in real-time. The efficiency of energy transfer between the donor and acceptor provides direct information about their proximity and orientation.

While specific FRET studies employing this compound are not extensively documented, the principles are well-established with other fluorescent ncAAs. For instance, the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine (Cou) has been successfully used as a FRET donor with tryptophan as an acceptor to monitor protein interactions. nih.gov

Illustrative Data for FRET-Based Proximity Sensing:

| FRET Pair | Donor ncAA | Acceptor | R₀ (Å) | Application |

| Example 1 | L-(7-hydroxycoumarin-4-yl) ethylglycine (Cou) | Tryptophan (Trp) | ~20-30 | Monitoring protein-protein binding |

| Example 2 | Acridonylalanine (Acd) | Tetramethylrhodamine (TMR) | ~40-50 | Studying conformational changes in enzymes |

| Example 3 | 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) | Copper ion (Cu²⁺) | ~15-25 | High-resolution distance measurements |

This table presents illustrative data from studies using other fluorescent amino acids to demonstrate the type of information gathered in FRET experiments.

Probing Conformational Changes and Ligand Binding in Biological Systems

The fluorescence of the anthryl group in this compound is sensitive to its local environment. Changes in the polarity, viscosity, or accessibility to solvent of the microenvironment surrounding the incorporated amino acid can lead to shifts in its fluorescence emission spectrum, quantum yield, and lifetime. This sensitivity can be exploited to monitor conformational changes in proteins that occur upon ligand binding, protein folding, or interaction with other molecules.

When a protein undergoes a conformational change, the environment around the incorporated fluorescent amino acid may be altered. For example, a region of the protein may become more exposed to the aqueous solvent or, conversely, become buried in a hydrophobic pocket. These changes would be reflected in the fluorescence properties of the anthryl probe, providing a direct readout of the conformational state of the protein.

Illustrative Data for Probing Conformational Changes:

| Fluorescent ncAA | Protein System | Event Monitored | Observed Fluorescence Change |

| Acridonylalanine (Acd) | Maltose-Binding Protein | Ligand Binding | Increase in fluorescence intensity and blue shift in emission |

| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) | Ion Channel | Gating | Change in fluorescence lifetime |

| p-cyanophenylalanine | Two-domain protein | Domain Folding | Shift in excitation and emission spectra |

This table provides examples of how different fluorescent amino acids have been used to monitor conformational changes in various protein systems.

Development of Fluorescently Labeled Biomolecules for Research Tools

The ability to site-specifically incorporate this compound into proteins facilitates the creation of custom-designed fluorescently labeled biomolecules for a wide range of research applications. These labeled proteins can serve as highly specific probes for cellular imaging, high-throughput screening, and diagnostic assays.

By introducing the fluorescent amino acid into a protein that specifically binds to a target of interest (e.g., an antibody or a receptor ligand), the resulting fluorescently labeled protein can be used to visualize the localization and dynamics of the target within living cells or tissues. This approach offers high specificity and avoids the potential artifacts associated with larger fluorescent tags.

Furthermore, the development of proteins with environmentally sensitive fluorescent probes at specific locations can be used to create biosensors. For example, a protein that undergoes a conformational change upon binding to a specific metabolite could be engineered to contain this compound at a site that experiences a significant environmental change during this transition. The resulting change in fluorescence would provide a direct and quantifiable measure of the metabolite's concentration.

While the full potential of this compound as a tool for creating fluorescently labeled biomolecules is yet to be fully explored in published research, the foundational techniques of genetic code expansion provide a clear pathway for its future applications in this area. researchgate.net

Integration into Advanced Materials and Hybrid Systems

Incorporation into Polymeric Materials and Hydrogels for Functional Systems

The incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid and its derivatives into polymeric structures is a promising strategy for creating "smart" materials that can respond to external stimuli. rsc.org The anthracene (B1667546) unit serves as a photo-responsive trigger, while the amino acid backbone can impart properties like biocompatibility and specific molecular recognition.

A significant area of research is the development of photo-responsive hydrogels. jkslms.or.krnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications. jkslms.or.kr By incorporating the anthracene moiety, these hydrogels can be engineered to change their properties, such as swelling or degradation, upon exposure to light. nih.govresearchgate.net The key mechanism is the [4π+4π] photocycloaddition of anthracene units, which can form or cleave crosslinks within the polymer network when irradiated with UV light of specific wavelengths (e.g., dimerization at ~365 nm and cleavage at ~254 nm). researchgate.netmcmaster.ca This reversible crosslinking allows for spatiotemporal control over the hydrogel's integrity and, consequently, its function, such as the controlled release of encapsulated drugs. nih.govresearchgate.net

Recent studies have demonstrated that amino acids modified with an N-terminal anthracene group can self-assemble to form supramolecular hydrogels. rsc.orgnih.govrsc.org These gelators, which can include structures analogous to this compound, form fibrillar networks upon the addition of salts or even cell culture medium. rsc.orgepa.gov A key feature of these materials is their ability to undergo photo-dissociation; light-induced dimerization of the anthracene groups disrupts the self-assembled structure, leading to a gel-to-sol transition. rsc.orgresearchgate.net This property has been harnessed to recover cells from 3D cultures, highlighting a pathway toward new degradable biomaterials for tissue engineering and regenerative medicine. rsc.org

Table 1: Research Findings on Anthracene-Amino Acid Hydrogels

| Gelator Structure | Stimulus for Gelation | Stimulus for Disassembly | Key Finding/Application | Reference |

|---|---|---|---|---|

| N-terminal Anthracene-Modified Amino Acids (e.g., Phe, Tyr) | Addition of salts (e.g., NaCl, KCl) or cell culture medium | UV light (~365 nm) | Light-induced gel-to-sol transition allows for the recovery of cells from 3D culture, demonstrating potential as a degradable biomaterial. | rsc.orgnih.gov |

| Polyethylene Glycol-Anthracene Macromolecules | Grafting to hydrophilic polymers (e.g., hyaluronate, alginate) | UV light (~365 nm for crosslinking, ~254 nm for cleavage) | Creates photo-tunable crosslinking, controlling the release rate of encapsulated molecules for drug delivery applications. | nih.govresearchgate.net |

| Amphiphilic Gluconamide-Tailored Anthracene | Self-assembly in water | Temperature, anions, light, stress | Exhibits multi-stimuli-responsive behavior, highlighting the potential for creating highly sensitive soft materials. | nih.gov |

Functionalization of Nanomaterials (e.g., Gold Nanoparticles) for Enhanced Optical Properties

Functionalizing nanomaterials with this compound offers a powerful method to create hybrid systems with synergistic properties. Gold nanoparticles (AuNPs) are of particular interest due to their unique optical characteristics, primarily their Localized Surface Plasmon Resonance (LSPR). nih.govmedchemexpress.com LSPR is the collective oscillation of conduction electrons in response to incident light, resulting in strong light absorption and scattering at a specific wavelength. medchemexpress.comrsc.org The LSPR frequency is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding medium. medchemexpress.com

When a fluorescent molecule like this compound is brought into proximity with a gold nanoparticle, their optical properties can be coupled. The amino acid can be attached to the AuNP surface through its amino or carboxylate groups, or via a thiol linker if the amino acid is further modified. rsc.orgdigitellinc.com This functionalization can lead to several enhanced optical effects:

Fluorescence Quenching or Enhancement: The anthracene moiety's fluorescence can be either quenched or enhanced by the AuNP, depending on the distance and orientation between them. This interaction forms the basis for highly sensitive biosensors.

Surface-Enhanced Raman Scattering (SERS): The strong electromagnetic fields generated at the "hot spots" of AuNPs can dramatically amplify the Raman signal of the attached anthracene amino acid, enabling single-molecule detection.

Modulation of LSPR: The binding of the amino acid and any subsequent interactions with analytes can alter the local dielectric environment of the AuNP, causing a detectable shift in the LSPR peak. medchemexpress.comchemimpex.com

This synergy allows for the development of advanced optical probes and sensors. For instance, amino acid-functionalized AuNPs can be designed for colorimetric assays where the binding of a target analyte induces nanoparticle aggregation, leading to a visible color change from red to blue. chemimpex.com

Table 2: Properties and Applications of Functionalized Gold Nanoparticles (AuNPs)

| Property | Description | Application in Hybrid Systems | Reference |

|---|---|---|---|

| Localized Surface Plasmon Resonance (LSPR) | Collective oscillation of surface electrons upon light excitation, causing strong wavelength-dependent absorption and scattering. | Colorimetric sensing (aggregation-induced color change); shifts in LSPR peak used for label-free detection. | nih.govmedchemexpress.com |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces. | Highly sensitive detection of the functionalizing molecule (e.g., anthracene amino acid) and its interactions. | chemimpex.com |

| Fluorescence Modulation | Interaction with the nanoparticle can quench or enhance the fluorescence of the attached fluorophore. | "Turn-on" or "turn-off" fluorescent biosensors. | jkslms.or.kr |

Development of Organic Electronic and Photonic Materials

The anthracene core of this compound makes it a compelling component for organic electronic and photonic materials. Anthracene and its derivatives are well-known organic semiconductors and have been extensively studied for their charge transport and light-emitting properties. researchgate.netrsc.org They are frequently used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org

Integrating this compound into these materials offers several advantages:

Luminescence: The anthracene moiety is a highly efficient blue-light emitter, a crucial component for full-color displays and solid-state lighting. rsc.org

Charge Transport: The extended π-conjugated system of anthracene facilitates the transport of charge carriers (holes and electrons), which is fundamental to the operation of OFETs. researchgate.netnih.gov

Chirality: The inherent chirality of the (2R) amino acid can be used to induce chiral organization in the solid state, potentially leading to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which is sought after for 3D displays and secure communications.

Self-Assembly: The amino acid functionality can drive the self-assembly of molecules through hydrogen bonding, complementing the π-π stacking of the anthracene cores to create highly ordered structures that enhance charge mobility. chemimpex.com

Research on related 2-amino-anthracene compounds has shown their potential in OFETs, demonstrating hole mobilities and high on/off current ratios. researchgate.netresearchgate.net Blending such molecules into polymer matrices has been shown to significantly affect the charge storage capability of the resulting devices. researchgate.net Furthermore, various anthracene derivatives have been synthesized and successfully employed as the emissive layer in stable and efficient blue OLEDs. rsc.org

Construction of Chiral Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. This compound is an ideal building block for such materials, as it contains all the necessary features for programmed self-assembly: a chiral center, hydrogen-bonding amino and carboxyl groups, and a large, flat aromatic surface prone to π-stacking.

Studies on N-terminus anthracene-conjugated amino acids have revealed their ability to self-assemble into remarkable chiral superstructures. researchgate.netnih.gov In the solid state, these molecules can form supramolecular tilt helical structures, affording assemblies with defined symmetries (e.g., 2₁ and 3₁). nih.gov The chirality of the amino acid is effectively transferred to the supramolecular level, dictating the handedness of the helical arrangement of the anthracene segments. researchgate.net

This hierarchical transfer of chirality results in materials with significant chiroptical activity, including strong Cotton effects in circular dichroism (CD) spectra and circularly polarized luminescence (CPL). nih.gov The ability to predict and control these chiroptical properties based on the structure of the amino acid building block is a major step toward the rational design of advanced optical materials. researchgate.netnih.gov The self-assembly process is driven by a combination of hydrogen bonds between the amino acid residues and π-π stacking of the anthracene cores. rsc.orgepa.gov This dual-interaction motif leads to robust, well-defined nanostructures like fibers and ribbons, which can further twist to express macroscopic handedness. rsc.org

Table 3: Characteristics of Chiral Supramolecular Assemblies from Anthracene-Amino Acids

| Driving Forces for Assembly | Resulting Structure | Emergent Property | Reference |

|---|---|---|---|

| Hydrogen Bonding (amino acid residues) | Helical Superstructures, Nanofibers, Twisted Ribbons | Circularly Polarized Luminescence (CPL), Circular Dichroism (CD), Supramolecular Chirality | researchgate.netnih.govrsc.org |

| π-π Stacking (anthracene cores) |

Sensing and Imaging Platforms with Integrated Systems

The intrinsic fluorescence of the anthracene moiety makes this compound a natural candidate for developing fluorescent sensors and imaging probes. The fluorescence properties of anthracene are highly sensitive to its local environment, including polarity, pH, and the presence of specific analytes. This sensitivity can be harnessed to design "turn-on" or "turn-off" sensors.

A common sensing strategy involves conjugating the amino acid to a receptor unit that can selectively bind to a target analyte, such as a metal ion. Upon binding, a conformational change or an electronic perturbation occurs, which modulates the fluorescence of the nearby anthracene fluorophore. This mechanism, often based on photoinduced electron transfer (PET) or chelation-enhanced fluorescence quenching (CHEQ), provides a direct optical signal for the detection of the target. For example, anthracene-appended aspartic acid and glutamic acid have been shown to act as highly selective fluorescent sensors for Fe³⁺ ions in aqueous solutions.

In bioimaging, the anthracene group serves as a fluorescent label. Its relatively long excited-state lifetime can help reduce interference from endogenous fluorophores in biological systems. epa.gov By incorporating this fluorescent amino acid into peptides or other targeting vectors, researchers can visualize cellular structures and processes. rsc.org For instance, anthracene derivatives have been successfully used to stain the cellular compartments of human dermal fibroblast cells, demonstrating their potential for high-resolution imaging. The integration of these fluorescent probes into larger systems, such as nanoparticles or polymer arrays, can lead to multiplexed sensing platforms capable of detecting multiple analytes simultaneously. rsc.org

Computational and Theoretical Investigations of 2r 2 Amino 3 2 Anthryl Propanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and photophysical properties of molecules. For a molecule like (2R)-2-Amino-3-(2-anthryl)propanoic acid, these methods can predict its behavior at a quantum mechanical level, offering a detailed understanding of its characteristics.

Electronic Structure and Frontier Orbital Analysis

The electronic properties of this compound are largely dictated by the large π-conjugated system of the anthracene (B1667546) group. DFT calculations are commonly employed to determine the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich anthracene ring, indicating that this is the region from which an electron is most likely to be donated. Conversely, the LUMO is also predominantly distributed over the anthracene moiety, suggesting that this is the area where an excited electron will reside. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

For anthracene and its derivatives, the HOMO-LUMO gap is relatively small, which is characteristic of polycyclic aromatic hydrocarbons and is responsible for their absorption of light in the ultraviolet and visible regions. Theoretical calculations for similar anthracene derivatives suggest that the introduction of the amino acid side chain has a modest effect on the frontier orbital energies of the anthracene core.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Model Anthracene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.44 |

Note: The data in this table is based on DFT calculations for a representative anthracene derivative and serves as an illustrative example.

Prediction of Spectroscopic and Photophysical Properties (e.g., Absorption, Emission, Quantum Yields)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, which are crucial for its application as a fluorescent probe.

The absorption spectrum of anthracene-containing compounds is characterized by several bands in the UV region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be modulated by the substitution pattern on the anthracene ring. The amino acid substituent is expected to cause a slight red-shift in the absorption and emission spectra compared to unsubstituted anthracene.

Furthermore, computational methods can provide insights into the quantum yield of fluorescence. While the direct calculation of quantum yields is complex, theoretical approaches can elucidate the efficiencies of radiative (fluorescence) and non-radiative decay pathways. For anthracene derivatives, high fluorescence quantum yields are often observed due to the rigid nature of the aromatic system, which disfavors non-radiative decay processes.

Table 2: Predicted Spectroscopic Properties for a Model Anthracene-Amino Acid Conjugate

| Property | Predicted Value |

|---|---|

| Absorption λmax (nm) | 350, 368, 388 |

| Emission λmax (nm) | 410, 435 |

Note: The data in this table is derived from TD-DFT calculations on analogous systems and is intended to be representative.

Mechanistic Insights into PET and FRET Processes

The fluorescent nature of the anthracene moiety makes this compound a potential candidate for use in studies involving Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). rsc.orgrsc.org Computational methods can be instrumental in understanding the mechanisms of these processes.

In a PET process, the excited state of the fluorophore (anthracene) can be quenched by an electron donor or acceptor in close proximity. Quantum chemical calculations can be used to determine the thermodynamic driving force for electron transfer by calculating the redox potentials of the donor and acceptor species. The electronic coupling between the donor and acceptor, which is a key factor determining the rate of electron transfer, can also be estimated from the orbital overlap.

For FRET, which involves the non-radiative transfer of energy from a donor fluorophore to an acceptor chromophore, computational methods can predict the spectral overlap between the donor's emission and the acceptor's absorption spectra. rsc.org The efficiency of FRET is highly dependent on the distance and orientation of the donor and acceptor, and molecular modeling can provide insights into these geometric factors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility in Solution and Biological Environments

The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the amino acid backbone to the bulky anthracene side chain. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

In solution, the molecule's conformation will be influenced by its interactions with solvent molecules. Simulations in explicit solvent can reveal how the hydrophobic anthracene group and the hydrophilic amino acid backbone interact with the surrounding medium. In a biological context, such as when incorporated into a peptide or protein, the conformational preferences of the amino acid will be further constrained by the local environment. MD simulations can predict the most likely side-chain orientations (rotamers) within a protein structure, which is crucial for understanding its impact on protein folding and function. nih.gov

Modeling of Intermolecular Interactions and Binding Affinities

The large aromatic surface of the anthracene side chain makes it prone to engage in various intermolecular interactions, including π-π stacking with other aromatic residues and van der Waals interactions. MD simulations, often in combination with free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can quantify the strength of these interactions. plos.org

These simulations can be used to predict the binding affinity of this compound to other molecules, such as proteins or nucleic acids. plos.org By calculating the free energy of binding, researchers can assess the stability of the complex and identify the key interactions that contribute to binding. This information is vital for the rational design of peptides and proteins with specific binding properties. researchgate.net

Table 3: Illustrative Intermolecular Interaction Energies for an Anthracene Moiety with Different Partners

| Interacting Partner | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Benzene (B151609) | π-π Stacking | -2.5 to -5.0 |

| Tryptophan | π-π Stacking | -4.0 to -8.0 |

Rational Design and Virtual Screening of Novel Derivatives with Tailored Properties

The rational design of novel derivatives of this compound is a key area where computational chemistry can be applied. The goal is to modify the parent structure to enhance or introduce new properties, such as improved binding affinity to a biological target, altered fluorescent properties, or enhanced chiral recognition capabilities. This process is often coupled with virtual screening, a computational technique that allows for the rapid assessment of large libraries of virtual compounds, to identify the most promising candidates for synthesis and experimental testing.

The process of rational design and virtual screening typically involves the following steps:

Structure-Based Drug Design (SBDD): If the biological target of the designed derivatives is known (e.g., an enzyme or receptor), SBDD techniques can be employed. This involves docking virtual libraries of derivatives into the three-dimensional structure of the target's binding site. The docking simulations predict the binding mode and estimate the binding affinity of each derivative. This allows for the prioritization of compounds that are most likely to be active.

Pharmacophore Modeling: When the structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active molecules. The pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) required for biological activity. This model can then be used to screen virtual libraries for novel derivatives of this compound that match the pharmacophore.

The following table summarizes the key computational techniques used in the rational design and virtual screening of amino acid derivatives:

| Computational Technique | Description | Application in Designing Derivatives of this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To identify derivatives with improved binding affinity and selectivity towards a specific biological target. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into its flexibility and conformational changes. | To assess the stability of the ligand-receptor complex and to understand the dynamic aspects of binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | To predict the activity of newly designed derivatives and to guide the optimization of their properties. |

| Virtual Screening | A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | To rapidly screen large virtual libraries of this compound derivatives to identify promising candidates. |

Theoretical Elucidation of Sensing and Chiral Recognition Mechanisms

The anthracene moiety of this compound is a fluorophore, which suggests its potential use in the development of fluorescent sensors. Furthermore, as a chiral molecule, it can participate in stereoselective interactions. Theoretical methods are invaluable for understanding the underlying mechanisms of these sensing and chiral recognition events at the molecular level.

Sensing Mechanisms:

The fluorescence of the anthracene group is sensitive to its local environment. Interactions with other molecules can lead to changes in its fluorescence intensity (quenching or enhancement) or shifts in its emission wavelength. Computational methods can be used to model these interactions and predict the resulting spectroscopic changes.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of the molecule in its ground and excited states. This allows for the prediction of its absorption and emission spectra. By modeling the interaction of this compound with an analyte, it is possible to understand how this interaction perturbs the electronic structure and, consequently, the fluorescence properties.

QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: For larger systems, such as the amino acid interacting with a protein or a complex host molecule, a hybrid QM/MM approach can be used. In this method, the core region of interest (the amino acid and the analyte) is treated with QM, while the surrounding environment is described using the less computationally expensive MM force fields. This allows for the study of environmental effects on the sensing mechanism.

Chiral Recognition Mechanisms:

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. Understanding the mechanism of chiral recognition is crucial for applications in enantioselective separations and catalysis.

Molecular Docking and MD Simulations: Similar to their application in drug design, molecular docking and MD simulations can be used to study the interactions between this compound and a chiral selector (e.g., a cyclodextrin, a chiral stationary phase in chromatography, or a protein). By comparing the binding energies and interaction patterns of the R- and S-enantiomers, the basis for chiral discrimination can be elucidated. These simulations can reveal the crucial intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that contribute to the enantioselectivity.

The following table outlines the computational approaches for elucidating sensing and chiral recognition mechanisms:

| Mechanism | Computational Approach | Information Gained |

| Sensing | Density Functional Theory (DFT) | Prediction of absorption and emission spectra, understanding of electronic structure changes upon analyte binding. |

| Time-Dependent DFT (TD-DFT) | Simulation of excited state properties and fluorescence phenomena. | |

| QM/MM Simulations | Study of environmental effects on the sensing mechanism in complex systems. | |

| Chiral Recognition | Molecular Docking | Prediction of binding modes and estimation of binding affinities for different enantiomers. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of diastereomeric complexes, identification of key intermolecular interactions. |

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Scalability

The broader application of (2R)-2-Amino-3-(2-anthryl)propanoic acid is contingent upon the availability of efficient, scalable, and stereoselective synthetic routes. While methods for producing similar aromatic amino acids exist, future research will likely focus on overcoming current limitations.

Key areas for development include:

Asymmetric Catalysis : Moving beyond classical resolution or the use of chiral auxiliaries, the development of direct asymmetric catalytic methods is a primary goal. This could involve transition-metal-catalyzed asymmetric hydrogenations or phase-transfer catalysis to establish the chiral center with high enantiopurity in a single step.

C-H Activation/Functionalization : Modern synthetic strategies involving the direct C-H functionalization of simpler starting materials, such as alanine derivatives, with an anthracene (B1667546) moiety could provide more atom-economical and convergent routes. ed.ac.uk

Biocatalysis : The use of engineered enzymes, such as transaminases or ammonia lyases, could offer a green and highly selective alternative for the synthesis of the target amino acid.

Flow Chemistry : Implementing continuous flow processes for the synthesis could enhance safety, reproducibility, and scalability, making the compound more accessible for large-scale applications.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced steps | Development of novel chiral ligands and catalysts |

| C-H Functionalization | High atom economy, convergent synthesis | Rhodium and Palladium-catalyzed cross-coupling reactions ed.ac.uk |

| Biocatalysis | High stereospecificity, green chemistry | Enzyme screening and directed evolution |

| Flow Chemistry | Scalability, safety, reproducibility | Reactor design and process optimization |

Exploration of Novel Photophysical Phenomena and Advanced Spectroscopic Techniques

The anthracene group endows this compound with intrinsic fluorescence, making it a valuable probe for biophysical studies. Future research will delve deeper into its photophysical characteristics and leverage advanced spectroscopic techniques. pnas.org

Emerging opportunities in this area include:

Solvatochromism Studies : A detailed investigation into how the local environment (polarity, viscosity, hydrogen bonding) affects the compound's absorption and emission spectra. This is crucial for its use as a sensor for protein folding or binding events. nih.gov

Time-Resolved Fluorescence : Employing techniques like Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime of the amino acid when incorporated into different systems. Lifetime changes can provide dynamic information that is often more robust than intensity measurements. nih.gov

Förster Resonance Energy Transfer (FRET) : Using the amino acid as a FRET donor or acceptor in combination with other fluorophores to measure molecular distances and conformational changes in proteins and other biomolecules. ed.ac.uknih.gov

Super-Resolution Microscopy : Exploring the suitability of this compound as a fluorescent label in advanced imaging techniques like STED or PALM/STORM, which require fluorophores with specific photophysical properties like high photostability. nih.gov

These explorations will not only provide a fundamental understanding of the compound's behavior but also expand its toolkit for probing complex biological systems with high sensitivity and resolution. researchgate.netuea.ac.uk

Expansion of Sensing Capabilities for Complex Biological and Environmental Systems

The sensitivity of the anthryl fluorophore to its local environment makes this compound an excellent candidate for the development of novel sensors.

Future research will focus on designing and implementing sensors for:

Biological Sensing :

Protein-Protein Interactions : Incorporating the amino acid at protein interfaces to detect binding events through changes in fluorescence intensity, wavelength, or lifetime. ed.ac.ukresearchgate.net

Enzyme Activity : Designing peptide substrates containing the amino acid that exhibit a change in fluorescence upon cleavage by a specific enzyme.

Cellular Imaging : Using the amino acid to label proteins for live-cell imaging, tracking their localization and dynamics without the need for bulky fluorescent proteins. nih.gov

Environmental Monitoring :

Metal Ion Detection : Developing peptide-based sensors where the binding of a specific metal ion in an environmental sample modulates the fluorescence of the nearby anthryl group.

Pollutant Detection : Creating sensors for organic pollutants where the pollutant quenches or enhances the amino acid's fluorescence through specific interactions.

The versatility of peptide design allows for the creation of highly specific and sensitive probes tailored to a wide range of analytes in both biological and environmental contexts.

Advanced Protein Engineering and Directed Evolution for Expanded Genetic Codes

The site-specific incorporation of this compound into proteins in living cells is a key technology that enables many of its applications. nih.gov This is achieved through genetic code expansion, which relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize the unnatural amino acid and an unused codon (e.g., the amber stop codon). nih.gov

Future research directions in this field include:

Development of Highly Efficient and Orthogonal Synthetases : Using directed evolution and rational design to create aaRS variants that charge this compound with higher fidelity and efficiency, leading to greater yields of the modified protein.

Multi-Site Incorporation : Expanding the technology to allow for the incorporation of the fluorescent amino acid at multiple sites within a single protein to study more complex interactions or create intricate fluorescent patterns.

In Vivo Applications : Optimizing the genetic code expansion machinery for use in more complex organisms, such as multicellular eukaryotes, to enable the study of proteins in their native physiological context.

Combination with Other Unnatural Amino Acids : Developing systems that can incorporate this compound alongside other unnatural amino acids with different functionalities (e.g., photocrosslinkers, post-translational modifications) to create multifunctional proteins.

These advancements will make the incorporation of this fluorescent probe a more routine and powerful tool for molecular and cell biology. nih.gov

Design and Fabrication of Smart Materials with Tunable Properties

The integration of this compound into peptides and polymers opens the door to creating "smart" materials whose properties can be controlled by external stimuli.

Emerging opportunities include:

Responsive Hydrogels : Fabricating peptide-based hydrogels containing the amino acid. ed.ac.uk The fluorescence of the hydrogel could report on its mechanical state, degradation, or the binding of a target molecule.

Self-Assembling Nanostructures : Designing peptides that self-assemble into nanofibers, nanotubes, or other nanostructures. The intrinsic fluorescence of the building blocks would allow for the direct visualization and characterization of these materials.

Photo-responsive Materials : Leveraging the photochemical properties of the anthracene moiety to create materials that change their structure or function upon exposure to light.

Biocompatible Sensors : Developing solid-state sensors or films incorporating the amino acid for biocompatible sensing applications, where changes in the material's fluorescence indicate the presence of a specific analyte.

By combining the programmability of peptide sequences with the photophysical properties of the anthryl group, a new generation of functional materials with built-in sensing and reporting capabilities can be realized. mdpi.com

Synergistic Integration of Experimental and Computational Approaches

To accelerate the development and application of this compound, a close integration of experimental research with computational modeling will be essential.

Future work will benefit from:

Predictive Photophysics : Using quantum chemistry methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the absorption and emission properties of the amino acid in different chemical environments. This can guide the design of new sensors and probes.

Molecular Dynamics (MD) Simulations : Simulating the behavior of proteins containing the incorporated amino acid to understand how its presence affects protein structure and dynamics, and to interpret experimental fluorescence data. nih.govfrontiersin.org

Rational Sensor Design : Employing computational docking and modeling to design peptide sequences with optimal binding pockets for specific analytes, where binding leads to a predictable fluorescence response from the anthryl group.

In Silico Synthetase Engineering : Using computational models of aaRS active sites to guide the mutagenesis and engineering of new synthetases with improved activity and specificity for the amino acid.

This synergistic approach will reduce the trial-and-error nature of experimental work, providing deeper insights and accelerating the translation of this promising molecule from a chemical curiosity to a widely used scientific tool.

| Research Area | Computational Method | Objective |

| Photophysics | Quantum Chemistry (TD-DFT) | Predict spectral shifts and quantum yields |

| Protein Dynamics | Molecular Dynamics (MD) | Understand structural impact and interpret fluorescence data |

| Sensor Design | Molecular Docking | Design specific binding sites for target analytes |

| Protein Engineering | Homology Modeling, Mutagenesis | Guide the engineering of novel aminoacyl-tRNA synthetases |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical purity in (2R)-2-Amino-3-(2-anthryl)propanoic acid?

- Methodological Answer : Asymmetric synthesis methods, such as catalytic asymmetric hydrogenation or enzymatic resolution, are commonly employed for chiral β-amino acids. For example, enzymatic resolution using lipases or esterases can isolate the (2R)-enantiomer with high enantiomeric excess (ee) . The anthryl group’s bulkiness may necessitate optimized reaction conditions (e.g., low-temperature catalysis) to prevent steric hindrance. Post-synthesis purification via reverse-phase HPLC or chiral chromatography ensures >98% purity, as demonstrated in analogous compounds .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the anthryl moiety’s aromatic proton signatures (δ 7.5–8.5 ppm) and carboxylate carbon (δ ~175 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C19H17NO2; theoretical MW: 291.13 g/mol).

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to verify enantiopurity (ee >99%) .

Q. How can researchers address solubility challenges in biological assays caused by the hydrophobic anthryl group?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions to improve hydrophilicity without disrupting bioactivity .

Advanced Research Questions

Q. What computational approaches predict the anthryl group’s impact on binding to enzymatic targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like tryptophan hydroxylase or aromatic amino acid decarboxylase. The anthryl group’s extended π-system may enhance hydrophobic binding in active-site pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS. Parameters should account for anthryl’s rigidity and van der Waals interactions .

Q. How do substituents on the anthryl ring influence structure-activity relationships (SAR) in therapeutic contexts?

- Methodological Answer :

- Comparative SAR Table :

| Substituent Position | Electronic Effect | Hydrophobicity | Observed Bioactivity |

|---|---|---|---|

| 2-anthryl (parent) | Electron-deficient | High | Enzyme inhibition (IC50: 12 µM) |

| 4-fluoro-phenyl | Electron-withdrawing | Moderate | Antioxidant activity (EC50: 25 µM) |

| 3-chloropyridinyl | Polarizable | Low | Receptor binding (Ki: 8 nM) |

- Key Insight : Anthryl derivatives with electron-deficient substituents show enhanced inhibition of oxidative stress pathways, while halogenated analogs improve receptor affinity .

Q. How should contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor studies).

- Purity Validation : Confirm compound integrity via LC-MS before assays; impurities >2% can skew dose-response curves .

Q. What are the stability protocols for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Lyophilized powder at -20°C under argon atmosphere to prevent oxidation.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Methodological Notes

- Synthesis : Asymmetric hydrogenation of α,β-unsaturated esters with Ru-BINAP catalysts achieves >90% ee for β-amino acids .

- Biological Testing : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) for receptor studies .

- Data Reproducibility : Report detailed synthetic protocols (solvents, catalysts, temperatures) and analytical parameters (column type, gradient elution) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.